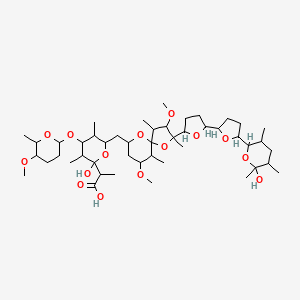
Cyclohexanol, 1-amino-3-aminomethyl-3,5,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone nitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form various amines and related compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides and hydroxylamines, while reduction can produce primary and secondary amines .
Wissenschaftliche Forschungsanwendungen
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. It can also interact with enzymes and other proteins, potentially modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: This compound is structurally similar but lacks the hydroxyl group present in 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol.
3-aminomethyl-3,5,5-trimethylcyclohexylamine: Another similar compound with slight variations in the amino group positioning.
Uniqueness
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
25724-35-0 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)4-9(3,7-11)6-10(12,13)5-8/h13H,4-7,11-12H2,1-3H3 |
InChI-Schlüssel |
CECAZZROEIAEGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(N)O)(C)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


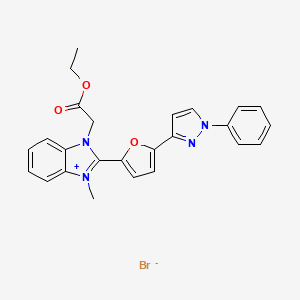
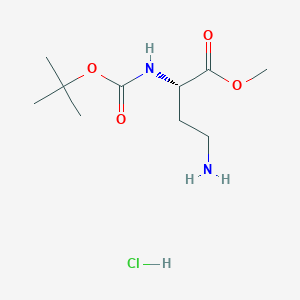

![4,4'-[(Phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B13783520.png)
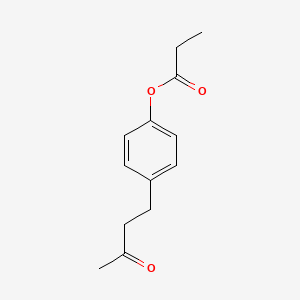
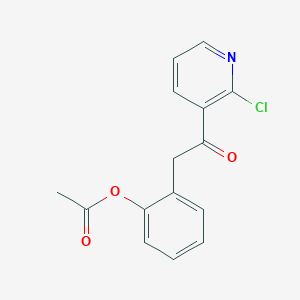


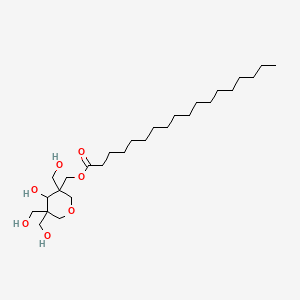

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
